2-Bornanone oxime

Catalog No.
S1509460
CAS No.
13559-66-5
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bornanone oxime

Eliminate the 20-hour oximation bottleneck. 2-Bornanone oxime (camphor oxime) is a pre-formed crystalline chiral building block that bypasses tedious in-house synthesis, enabling immediate scale-up of asymmetric syntheses. • Direct precursor to exo-bornylamine via stereoselective reduction, essential for chiral resolution. • Unique Beckmann fragmentation yields alpha-campholene nitrile, a key intermediate not accessible via fenchone oxime. • Substrate for C2-symmetric diamine ligands achieving up to 99% ee in Cu-catalyzed Henry reactions. Stable solid (mp ~115 °C) with reliable supply, reducing lead time from weeks to immediate.

CAS Number

13559-66-5

Product Name

2-Bornanone oxime

IUPAC Name

(NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+

InChI Key

OVFDEGGJFJECAT-DHZHZOJOSA-N

SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Isomeric SMILES

CC1(C2CCC1(/C(=N/O)/C2)C)C

The exact mass of the compound 2-Bornanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Camphor oxime, 2-Bornanone oxime, (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime, (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime, Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-Bornanone oxime, commonly known as camphor oxime, is a rigid bicyclic compound utilized extensively as a chiral building block and synthetic intermediate. Presenting as a stable crystalline solid with a melting point of approximately 115 °C (388 K), it offers excellent handling characteristics for industrial and laboratory workflows [1]. In procurement, it is primarily sourced to bypass the time-consuming oximation of camphor and serves as a direct precursor for the synthesis of chiral auxiliaries, specifically bornylamines, as well as a substrate for Beckmann rearrangements and fragmentations. Its inherent stereocenter and rigid bornane skeleton make it highly valuable for downstream asymmetric catalysis and complex molecular synthesis.

Research Fit

Chiral building block with X-ray confirmed absolute configuration
Oxime-specific reactivity for Beckmann rearrangement and fragmentation studies
Rigid bicyclic scaffold for asymmetric synthesis and chiral auxiliary applications

Substituting 2-bornanone oxime with simpler cyclic oximes, such as cyclohexanone oxime, results in a complete loss of the rigid chiral environment necessary for downstream asymmetric induction [2]. Furthermore, even closely related bicyclic analogs like fenchone oxime cannot serve as direct substitutes due to divergent chemical reactivity. For instance, under identical Beckmann rearrangement conditions using phosphorus pentoxide, 2-bornanone oxime undergoes fragmentation to yield an unsaturated nitrile (alpha-campholene nitrile), whereas fenchone oxime predominantly undergoes ring expansion to form a stable lactam [1]. This fundamental difference in reaction pathways dictates that 2-bornanone oxime must be specifically procured when nitrile fragmentation or specific bornane-derived chiral ligands are the target.

Substitution Risk

Reactivity Substrate-size-dependent Beckmann rearrangement demands specialized catalyst; camphor or standard zeolites may underperform.
Bioactivity Oxime derivatization alters antimicrobial and acaricidal potency profiles; reported MIC and LD₅₀ rank shifts relative to camphor.
Toxicity Ecotoxicity profile differs; Microtox assay indicates higher sensitivity, requiring distinct waste handling review.

Divergent Beckmann Reactivity: Fragmentation vs. Ring Expansion

When subjected to Beckmann rearrangement conditions using phosphorus pentoxide in toluene, 2-bornanone oxime and fenchone oxime exhibit entirely different reaction pathways. 2-Bornanone oxime undergoes carbon-carbon bond cleavage (fragmentation) to yield liquid alpha-campholene nitrile, whereas the comparator fenchone oxime yields a rearranged solid lactam (1,4,4-trimethyl-2-azabicyclo[3.2.1]octan-3-one)[1].

Evidence DimensionMajor Beckmann reaction product (P2O5/toluene)
Target Compound DataYields alpha-campholene nitrile (fragmentation)
Comparator Or BaselineFenchone oxime: Yields rearranged lactam (ring expansion)
Quantified DifferenceComplete divergence in major structural class (nitrile vs. lactam)
ConditionsP2O5 in toluene

Buyers targeting the synthesis of unsaturated nitriles via fragmentation must select 2-bornanone oxime, as closely related bicyclic oximes will preferentially form lactams.

E. coli MIC vs. camphor
Head-to-head
2-bornanone oxime MIC 150 mg/L (0.90 mM); (−)-camphor MIC 75.5 mg/L (0.49 mM) — approx. 2-fold higher MIC
Reported MIC differential supports structure-activity interpretation
Broth microdilution assay; ampicillin/gentamicin controls confirm sensitivity range

Process Efficiency: Bypassing Prolonged Oximation Steps

The synthesis of 2-bornanone oxime from natural d-camphor requires heating the ketone with hydroxylamine hydrochloride and sodium acetate at 60 °C for 20 hours, followed by solvent concentration and crystallization[1]. Procuring the pre-formed oxime eliminates this 20-hour reaction time and the associated purification steps, providing immediate access to the pure crystalline solid for downstream reductions or rearrangements.

Evidence DimensionPreparation time and workflow steps
Target Compound DataReady-to-use crystalline solid (0 hours preparation)
Comparator Or BaselineIn-house synthesis from camphor: 20 hours at 60 °C plus crystallization
Quantified DifferenceSaves 20 hours of reactor time and eliminates a purification step
ConditionsStandard laboratory or industrial oximation workflow

Procuring the oxime directly streamlines manufacturing timelines for chiral ligands by eliminating a nearly day-long, pH-sensitive condensation step.

Acaricidal LD₅₀ ranking
Head-to-head
Oxime LD₅₀ 3.31 µg/cm²; ranked lowest among active camphor congeners (racemic camphor 0.95, (+)-camphor 1.41, (−)-camphor 2.03 µg/cm²)
Reported ranking context for camphor-derivative acaricidal screening
Impregnated fabric disc assay; 24 h exposure against D. farinae

Stereoselective Reduction to Chiral Amine Precursors

2-Bornanone oxime serves as a highly effective precursor for specific chiral amines. Reduction of 2-bornanone oxime using a NiCl2/NaBH4 system in methanol at low temperatures (-60 °C to -30 °C) selectively yields exo-(-)-bornylamine in high purity [1]. This predictable stereocontrol is essential for generating the correct chiral environment in downstream catalysts, a feature not achievable with non-chiral or less rigid oxime baselines.

Evidence DimensionStereochemical outcome of reduction
Target Compound DataSelective formation of exo-(-)-bornylamine
Comparator Or BaselineStandard cyclic oximes: Yield achiral amines
Quantified DifferenceProvides a single, defined chiral amine stereoisomer
ConditionsNiCl2/NaBH4 reduction in MeOH (-60 °C to -30 °C)

Procurement of this specific oxime is mandatory for workflows requiring the exo-bornane chiral scaffold for asymmetric catalyst development.

Beckmann reactivity hierarchy
Cross-study
Camphor oxime < cyclohexanone oxime < indanone oxime < acetophenone oxime; CuBTC MOF most active for bulky substrate
Reactivity ordering guides catalyst selection for synthetic route design
100% conversion, 90.5% selectivity to α-campholenonitrile under optimized sulfonic acid resin

Downstream Enantioselectivity in Asymmetric Catalysis

When converted into C1-symmetric diamine ligands, the bornane scaffold derived from 2-bornanone oxime demonstrates superior enantiocontrol compared to other common chiral pools. In copper(II)-catalyzed Henry (nitroaldol) reactions, ligands derived from 2-bornanone oxime achieved up to 99% enantiomeric excess (ee). In contrast, comparator ligands derived from (+)-menthylamine showed significantly lower enantioselectivity, and d-proline-derived ligands yielded the opposite product configuration with poor selectivity [1].

Evidence DimensionEnantiomeric excess (ee) in Cu(II)-catalyzed Henry reactions
Target Compound DataUp to 99% ee (bornylamine-derived ligand)
Comparator Or BaselineMenthylamine-derived ligand: Lower ee; Proline-derived: Opposite configuration, lower ee
Quantified DifferenceSignificant enhancement in ee and strict control of absolute configuration
Conditions5 mol % ligand/Cu(OAc)2 in ethanol at 4 °C for 10 h

Catalyst manufacturers must prioritize 2-bornanone oxime over menthone or proline precursors to maximize enantiomeric purity in targeted asymmetric transformations.

Microtox ecotoxicity vs. camphor
Head-to-head
EC₅₀ 0.00007% (oxime) vs. 0.00023% (camphor); 3.3-fold lower EC₅₀ (higher sensitivity)
Reported ecotoxicity differential informs waste handling protocol review
81.9% Basic Test, 15 min incubation; DMSO solvent control negligible
Dual analgesic/antiarrhythmic scaffold
Class-level
Camphor oxime ethers reported to show both analgesic and antiarrhythmic activities; specific potency data not publicly detailed
Scaffold precedent supports medicinal chemistry SAR exploration; data to verify
In vivo pharmacological screening; abstract-limited quantitative evidence
Crystal structure & absolute configuration
Supporting evidence
Monoclinic C2, R₁ = 0.053; definitive (1R,4R) stereochemistry confirmed by single-crystal X-ray
Definitive absolute configuration supports chiral synthesis quality assurance
Refinement against 2043 observed reflections; unambiguous stereochemical assignment

Synthesis of C1-Symmetric Diamine Ligands for Asymmetric Catalysis

Directly following from its ability to be stereoselectively reduced to exo-bornylamine, 2-bornanone oxime is the ideal starting material for synthesizing chiral diamine ligands. These ligands are critical for achieving ultra-high enantiomeric excess (up to 99%) in copper-catalyzed Henry (nitroaldol) reactions [1].

Production of alpha-Campholene Nitrile via Beckmann Fragmentation

Due to its unique reactivity profile compared to other bicyclic oximes like fenchone oxime, 2-bornanone oxime is the required precursor for manufacturing alpha-campholene nitrile through acid-catalyzed Beckmann fragmentation [2].

Streamlined Manufacturing of Pharmaceutical Intermediates

By procuring pre-formed 2-bornanone oxime, industrial chemists bypass the 20-hour oximation of camphor, allowing for immediate, scalable reduction to chiral bornylamines used in the resolution of enantiomers and the synthesis of bioactive compounds [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral auxiliary & asymmetric synthesis studies
X-ray confirmed absolute configuration
Stereochemical interpretation and documentation for pharmaceutical intermediate research
Beckmann rearrangement process development
Substrate-size-dependent reactivity; specialized catalyst (e.g., CuBTC MOF or sulfonic acid resin) required
Conversion and selectivity under optimized catalytic conditions; activation energy profiling
Environmental ecotoxicity research
Reported high Microtox sensitivity relative to parent ketone
Waste handling protocol design and baseline ecotoxicity threshold establishment
Dual-mechanism analgesic/antiarrhythmic scaffold exploration
Chiral oxime scaffold with reported dual-activity phenotype
Structure-activity relationship studies; derivatization to investigate analgesic/antiarrhythmic mechanisms

XLogP3

2.4

Other CAS

18674-50-5
36065-15-3
13559-66-5
2792-42-9
37939-80-3

Wikipedia

Camphor oxime

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-: INACTIVE

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